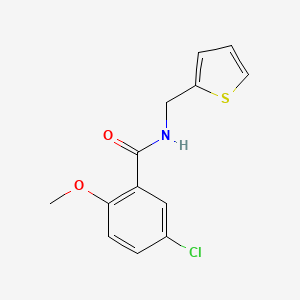
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide, also known as TCB-2, is a chemical compound that belongs to the family of benzamides. TCB-2 has been studied for its potential use in scientific research due to its unique properties and effects on the body.
作用机制
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound binds to the receptor and activates it, leading to changes in the activity of neurons in the brain. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. This compound has also been shown to affect the activity of neurons in the brain, leading to changes in behavior and cognition. This compound has been shown to cause hallucinations, changes in perception, and altered states of consciousness.
实验室实验的优点和局限性
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. This compound has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the effects of hallucinogens on the brain. This compound is also a partial agonist, which allows for more precise control over the level of receptor activation. However, this compound also has several limitations for use in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide. One area of research is to investigate the potential therapeutic uses of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is to study the effects of this compound on the brain at the molecular level, including its effects on gene expression and protein synthesis. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in animal studies.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide involves several steps, including the preparation of the starting materials and the reaction process. The starting materials include 5-chloro-2-methoxybenzoic acid, thienylmethylamine, and triethylamine. The reaction process involves the use of various reagents and solvents, including N,N-dimethylformamide, acetic anhydride, and hydrogen chloride gas. The final product is obtained through a purification process using chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a role in regulating mood, cognition, and perception. This compound has also been studied for its potential use in studying the effects of hallucinogens on the brain. This compound has been used in animal studies to investigate the role of the serotonin system in regulating behavior and cognition.
属性
IUPAC Name |
5-chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-12-5-4-9(14)7-11(12)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVILLDEBQSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
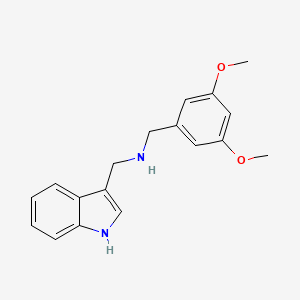
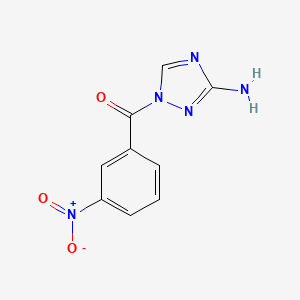
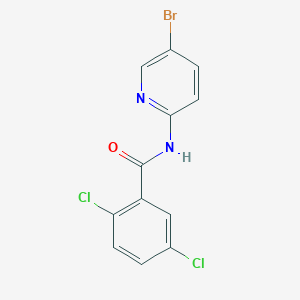
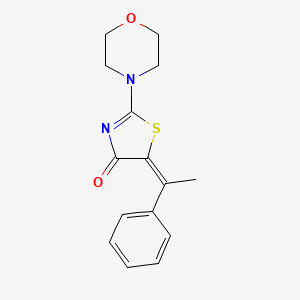
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
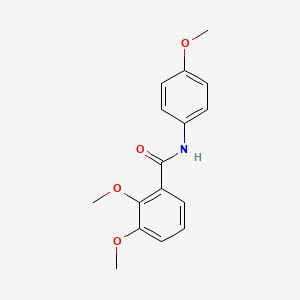

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)
